

Application Note: Stability-Indicating HPLC Assay for Ritonavir

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Compound of Interest

Compound Name: Desthiazolylmethyl ritonavir

Cat. No.: B561960

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Introduction

Ritonavir is an antiretroviral protease inhibitor used to treat HIV infection. To ensure its efficacy and safety, it is crucial to employ a validated stability-indicating assay method (SIAM) for its quantification in bulk drug and pharmaceutical dosage forms. A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note details a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Ritonavir.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate Ritonavir from its potential degradation products. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a mixture of an acidic buffer and an organic solvent. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Recommended Conditions
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 μ m ^[1]
Mobile Phase	Acetonitrile : 0.05 M Phosphoric Acid (55:45, v/v) ^[1]
Flow Rate	1.0 mL/min ^[1]
Injection Volume	10 μ L
Column Temperature	Ambient or 30 °C
Detection Wavelength	237 nm or 210 nm ^{[1][2]}
Run Time	Approximately 10 minutes

Preparation of Solutions

- Mobile Phase: Prepare a 0.05 M solution of phosphoric acid in HPLC grade water. Mix with acetonitrile in the ratio of 45:55 (v/v). Filter through a 0.45 μ m membrane filter and degas prior to use.^[1]
- Diluent: A mixture of the mobile phase components is typically used as the diluent.
- Standard Stock Solution (e.g., 1000 μ g/mL): Accurately weigh about 100 mg of Ritonavir reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 25-150 μ g/mL.^[2]
- Sample Preparation (from tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of Ritonavir and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate for a specified

time to ensure complete dissolution of the drug, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated according to ICH guidelines for system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Table 2: Summary of Method Validation Parameters

Parameter	Acceptance Criteria	Typical Results
System Suitability	Tailing factor ≤ 2.0 ; Theoretical plates > 2000	Tailing factor: ~ 1.2 ; Theoretical plates: > 5000 [1]
Specificity	No interference from blank, excipients, or degradation products at the retention time of Ritonavir.	The method is specific for Ritonavir.[1]
Linearity	Correlation coefficient (r^2) ≥ 0.999	$r^2 = 0.999$ over the range of 25-150 µg/mL[2][3]
Accuracy (% Recovery)	98.0% - 102.0%	99.3% - 100.6%[2]
Precision (% RSD)	Intra-day & Inter-day RSD $\leq 2.0\%$	Intra-day RSD $< 0.5\%$; Inter-day RSD $< 1.0\%$ [2]
LOD	Signal-to-Noise ratio of 3:1	~ 0.3 µg/mL[3]
LOQ	Signal-to-Noise ratio of 10:1	~ 1.0 µg/mL[3]
Robustness	%RSD of results should be $\leq 2.0\%$ for minor changes in method parameters.	The method is robust for small variations in flow rate and mobile phase composition.[4]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[1][5] These studies involve subjecting the drug substance to various stress conditions to induce degradation.

Protocol for Forced Degradation

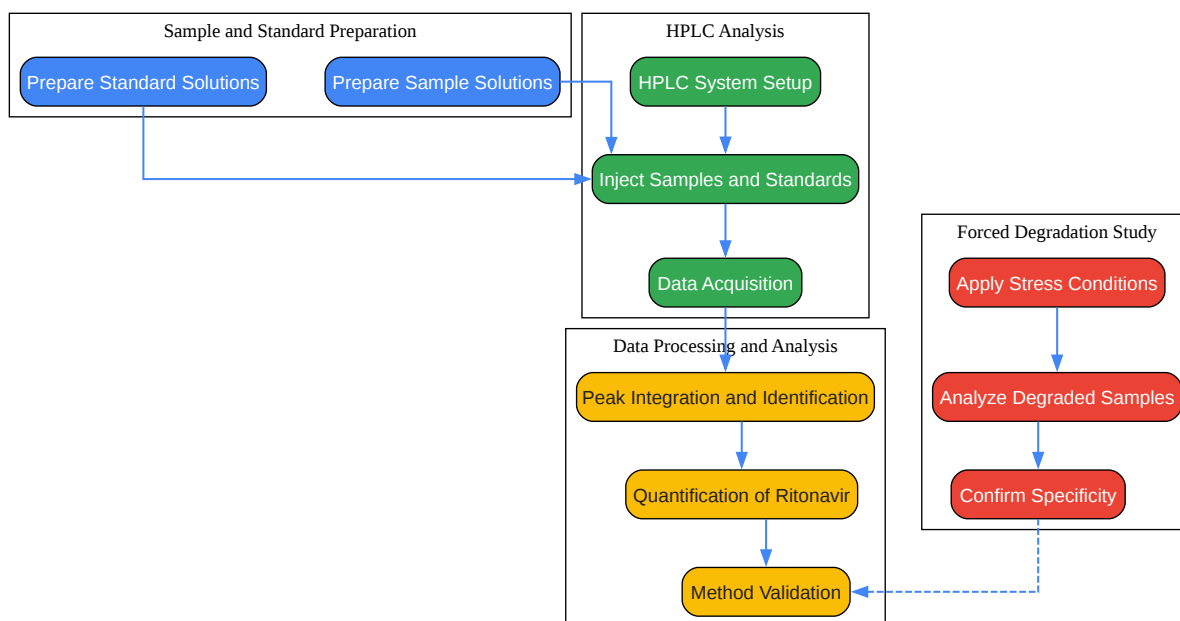
- Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C for a specified period (e.g., 6 hours).[6] Neutralize the solution with an equivalent amount of 0.1 M NaOH before dilution and injection.
- Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C for a specified period (e.g., 6 hours).[6] Neutralize the solution with an equivalent amount of 0.1 M HCl before dilution and injection.
- Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature or elevated temperature for a specified period.[6]
- Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-80 °C) for a specified period.[7]
- Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight for a specified period.

Table 3: Summary of Forced Degradation Results

Stress Condition	Reagent/Condition	Observation
Acid Hydrolysis	0.1 M HCl, 60 °C, 6 h[6]	Significant degradation observed.
Base Hydrolysis	0.1 M NaOH, 60 °C, 6 h[6]	Extensive degradation observed.[6]
Oxidative Degradation	30% H ₂ O ₂ , 60 °C, 6 h[6]	Moderate degradation observed.
Thermal Degradation	Dry heat, 60 °C, 24 h[7]	Minor degradation observed.
Photolytic Degradation	UV light	Degradation observed.

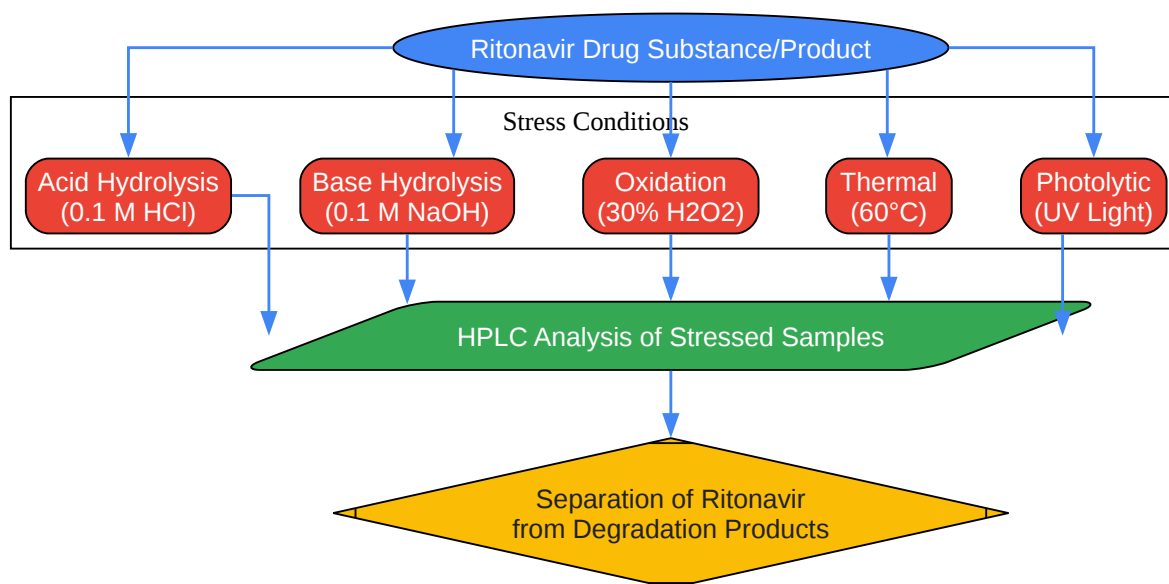
The chromatograms from the forced degradation studies should show that the degradation product peaks are well-resolved from the parent Ritonavir peak, confirming the stability-indicating nature of the method.

Visualizations



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Caption: Experimental workflow for the stability-indicating HPLC assay of Ritonavir.



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Caption: Logical relationship of the forced degradation study for Ritonavir.

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- To cite this document: BenchChem. [Application Note: Stability-Indicating HPLC Assay for Ritonavir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561960#stability-indicating-assay-method-for-ritonavir]

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